

Lauryl Sultaine: A Gentle Zwitterionic Surfactant for High-Purity DNA/RNA Extraction

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Compound of Interest		
Compound Name:	Lauryl Sultaine	
Cat. No.:	B086355	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology, the efficient extraction of high-quality deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) is a critical first step for a multitude of downstream applications, from PCR and sequencing to gene expression analysis. The choice of detergent in the lysis buffer is paramount, as it must effectively disrupt cell membranes to release nucleic acids while preserving their integrity. **Lauryl Sultaine**, a zwitterionic (amphoteric) surfactant, has emerged as a promising component in DNA/RNA extraction kits due to its mild yet effective lytic properties. Its ability to break protein-lipid and lipid-lipid interactions without extensively denaturing proteins makes it an attractive alternative to harsher ionic detergents.

This document provides detailed application notes and protocols for the use of **Lauryl Sultaine** in DNA/RNA extraction, designed for researchers, scientists, and drug development professionals.

Chemical Properties and Mechanism of Action

Lauryl Sultaine, also known as Lauryl Sulfobetaine, possesses a chemical structure with both a positive and a negative charge, rendering it electrically neutral over a wide pH range. Its chemical formula is C₁₇H₃₇NO₃S. This zwitterionic nature contributes to its gentle action compared to anionic detergents like Sodium Dodecyl Sulfate (SDS) or cationic detergents such as Cetyltrimethylammonium Bromide (CTAB).



The primary mechanism of action of **Lauryl Sultaine** in cell lysis involves the disruption of the lipid bilayer of cell membranes. The hydrophobic lauryl tail inserts into the nonpolar interior of the membrane, while the hydrophilic head interacts with the aqueous environment, leading to the solubilization of membrane components and the release of intracellular contents, including DNA and RNA. A key advantage of **Lauryl Sultaine** is its reduced tendency to denature proteins, including critical enzymes like DNases and RNases, which can be subsequently inhibited by other components of the lysis buffer, thereby protecting the integrity of the extracted nucleic acids.

Application Notes Advantages of Lauryl Sultaine in Nucleic Acid Extraction:

- Mild Lysis: Its gentle action is particularly beneficial for the extraction of high molecular weight DNA and for preserving the integrity of fragile RNA molecules.
- Reduced Protein Denaturation: This property can be advantageous in downstream
 applications where the co-purification of DNA-binding proteins is desired or when minimizing
 protein contamination is crucial.
- Compatibility: **Lauryl Sultaine** is compatible with a wide range of buffer components, including chelating agents (e.g., EDTA) and chaotropic salts (e.g., guanidinium thiocyanate), allowing for flexible lysis buffer formulations.
- Improved Purity: Due to its zwitterionic nature, it is less likely to interfere with downstream enzymatic reactions compared to ionic detergents.

Considerations for Use:

- Concentration Optimization: The optimal concentration of Lauryl Sultaine can vary depending on the cell type and the desired lysis efficiency. Empirical testing is recommended to determine the ideal concentration for a specific application.
- Buffer Composition: The overall performance of the lysis buffer is dependent on the combination of all its components. The concentration of salts, chelating agents, and pH will influence the effectiveness of Lauryl Sultaine.



 Sample Type: While effective for a variety of cell types, the efficiency of lysis may differ between mammalian cells, bacteria, and plant cells due to variations in their cell wall and membrane compositions.

Experimental Protocols

While specific, validated protocols detailing the use of **Lauryl Sultaine** for DNA/RNA extraction are not widely published in peer-reviewed literature, the following protocols are based on the established principles of using zwitterionic detergents in lysis buffers. These should be considered as starting points for optimization in your specific experimental context.

Protocol 1: General DNA Extraction from Cultured Mammalian Cells

This protocol is designed for the extraction of genomic DNA from cultured mammalian cells.

Materials:

- Lysis Buffer:
 - 50 mM Tris-HCl (pH 8.0)
 - 100 mM NaCl
 - 10 mM EDTA
 - 0.5 2.0% (w/v) Lauryl Sultaine
 - Proteinase K (200 μg/mL, add fresh before use)
- RNase A (100 μg/mL)
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- Chloroform:Isoamyl Alcohol (24:1)
- Isopropanol (100%)



- Ethanol (70%)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

- Cell Lysis: a. Pellet cultured cells by centrifugation. b. Resuspend the cell pellet in 1 mL of Lysis Buffer per 1-5 million cells. c. Incubate at 56°C for 1-3 hours with gentle agitation to lyse the cells and digest proteins.
- RNA Removal: a. Add RNase A to the lysate and incubate at 37°C for 30 minutes.
- Purification: a. Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol and mix gently by inverting the tube for 5 minutes. b. Centrifuge at 12,000 x g for 10 minutes at room temperature. c. Carefully transfer the upper aqueous phase to a new tube. d. Repeat the extraction with an equal volume of Chloroform:Isoamyl Alcohol. e. Centrifuge at 12,000 x g for 5 minutes and transfer the aqueous phase to a new tube.
- DNA Precipitation: a. Add 0.7 volumes of isopropanol to the aqueous phase and mix gently until a DNA precipitate is visible. b. Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. c. Wash the DNA pellet with 1 mL of 70% ethanol. d. Centrifuge at 12,000 x g for 5 minutes, carefully decant the ethanol, and air-dry the pellet.
- Resuspension: a. Resuspend the DNA pellet in an appropriate volume of TE Buffer.

Protocol 2: Viral RNA Extraction from Cell-Free Samples (e.g., Viral Transport Media)

This protocol is a starting point for the extraction of viral RNA from liquid samples.

Materials:

- Lysis/Binding Buffer:
 - 4 M Guanidinium Thiocyanate (GITC)
 - 25 mM Sodium Citrate (pH 7.0)



- o 0.5% (w/v) Sarcosyl
- 1-3% (v/v) Lauryl Sultaine
- β-mercaptoethanol (add to 0.1 M final concentration just before use)
- Silica-based spin columns
- Wash Buffer 1: 5 M Guanidinium Thiocyanate, 20 mM Tris-HCl (pH 6.6)
- Wash Buffer 2: 70% Ethanol
- Nuclease-free water

Procedure:

- Lysis: a. To 200 μL of the viral sample, add 600 μL of Lysis/Binding Buffer. b. Mix thoroughly by vortexing for 15 seconds and incubate at room temperature for 10 minutes.
- Binding: a. Add 600 μL of 100% ethanol to the lysate and mix well. b. Transfer the mixture to a silica-based spin column and centrifuge at 10,000 x g for 1 minute. Discard the flowthrough.
- Washing: a. Add 500 μL of Wash Buffer 1 to the column and centrifuge for 1 minute. Discard the flow-through. b. Add 500 μL of Wash Buffer 2 to the column and centrifuge for 1 minute. Discard the flow-through. c. Centrifuge the empty column for an additional 2 minutes to remove any residual ethanol.
- Elution: a. Place the column in a clean collection tube. b. Add 30-50 μL of nuclease-free water to the center of the column membrane. c. Incubate at room temperature for 1 minute.
 d. Centrifuge at 10,000 x g for 1 minute to elute the RNA.

Quantitative Data Summary

As specific quantitative data for **Lauryl Sultaine** in DNA/RNA extraction is not readily available in published literature, the following table provides expected performance metrics based on the properties of zwitterionic detergents and general nucleic acid extraction outcomes. These values should be used as a general guideline, and actual results may vary.

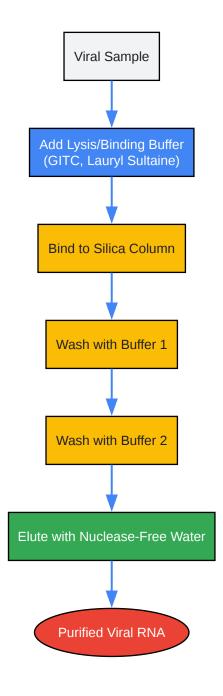


Parameter	Expected Range	Method of Assessment
DNA Yield	5 - 30 μg per 10 ⁶ mammalian cells	UV Spectrophotometry (A260) or Fluorometry (e.g., PicoGreen)
RNA Yield	1 - 10 μg per 10 ⁶ mammalian cells	UV Spectrophotometry (A260) or Fluorometry (e.g., RiboGreen)
DNA Purity (A260/A280)	1.8 - 2.0	UV Spectrophotometry
RNA Purity (A260/A280)	1.9 - 2.1	UV Spectrophotometry
DNA Purity (A260/A230)	> 2.0	UV Spectrophotometry
RNA Purity (A260/A230)	> 2.0	UV Spectrophotometry

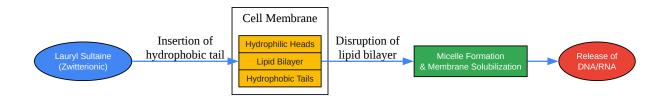
Visualizations











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